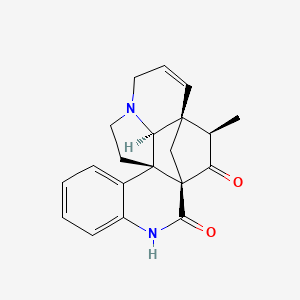

![molecular formula C63H116O15 B1154990 2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate CAS No. 61791-12-6](/img/structure/B1154990.png)

2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate

Overview

Description

It is primarily composed of the triricinoleate ester of ethoxylated glycerol, with smaller amounts of polyethylene glycol ricinoleate and corresponding free glycols . This compound is widely used in pharmaceutical formulations, cosmetics, and industrial applications due to its emulsifying, solubilizing, and stabilizing properties.

Mechanism of Action

Target of Action

Polyoxyl 35 Castor Oil, also known as Cremophor EL, is a nonionic surfactant . It is primarily used as a formulation vehicle for poorly water-soluble pharmacological agents . It also has been found to modulate the action of P-glycoprotein, an energy-dependent “counter-transport” system implicated in the phenomenon of multidrug resistance in cancer cells .

Mode of Action

Polyoxyl 35 Castor Oil is a mixture of polyoxyethylated triglycerides, created by reacting castor oil with ethylene oxide in a molar ratio of 1:35 . It acts as a solubilizer and emulsifying agent, enhancing the solubility of poorly water-soluble drugs . This increases the bioavailability of these drugs, allowing them to exert their therapeutic effects more effectively.

Biochemical Pathways

It is known to interact with p-glycoprotein, a protein that pumps foreign substances out of cells . By modulating the action of P-glycoprotein, Polyoxyl 35 Castor Oil may affect the absorption, distribution, and elimination of various drugs.

Pharmacokinetics

The pharmacokinetics of Polyoxyl 35 Castor Oil largely depends on the drug it is formulated with. As a solubilizer and emulsifying agent, it enhances the absorption and distribution of poorly water-soluble drugs . .

Result of Action

The primary result of Polyoxyl 35 Castor Oil’s action is the improved bioavailability and efficacy of the drugs it is formulated with . By increasing the solubility of these drugs, it allows them to reach their target sites more effectively, thereby enhancing their therapeutic effects.

Action Environment

The action of Polyoxyl 35 Castor Oil can be influenced by various environmental factors. For instance, its ability to solubilize drugs may be affected by the pH and temperature of the environment . .

Biochemical Analysis

Biochemical Properties

Polyoxyl 35 castor oil plays a crucial role in biochemical reactions, particularly in drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules to facilitate the solubilization and transport of hydrophobic drugs. For instance, it can interact with membrane-bound proteins and enzymes, altering their conformation and activity. The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments .

Cellular Effects

Polyoxyl 35 castor oil has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with membrane transport proteins, such as P-glycoproteins, inhibiting the efflux of drugs from cells and increasing their intracellular concentration . This interaction can enhance the therapeutic efficacy of drugs by ensuring higher intracellular drug levels. Additionally, polyoxyl 35 castor oil can affect gene expression by altering the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of polyoxyl 35 castor oil involves its ability to form micelles and interact with biomolecules at the molecular level. It binds to hydrophobic regions of proteins and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Polyoxyl 35 castor oil can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polyoxyl 35 castor oil can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to changes in its efficacy and safety. Long-term studies have shown that polyoxyl 35 castor oil can have sustained effects on cellular function, including prolonged inhibition of drug efflux and enhanced intracellular drug accumulation . Its stability can be affected by factors such as temperature, pH, and exposure to light.

Dosage Effects in Animal Models

The effects of polyoxyl 35 castor oil vary with different dosages in animal models. At low doses, it can enhance the bioavailability and therapeutic efficacy of hydrophobic drugs without causing significant toxicity. At high doses, polyoxyl 35 castor oil can cause adverse effects, including toxicity and alterations in cellular function. For example, high doses of polyoxyl 35 castor oil have been shown to cause nephrotoxicity and cardiotoxicity in animal models . It is important to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Polyoxyl 35 castor oil is involved in various metabolic pathways, particularly those related to fatty acid oxidation. It interacts with enzymes such as carnitine palmitoyltransferase 1 (CPT1) and medium-chain acyl-CoA dehydrogenase (MCAD), modulating their activity and affecting metabolic flux . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis. Polyoxyl 35 castor oil can also influence the metabolism of co-administered drugs by altering their solubility and bioavailability.

Transport and Distribution

Polyoxyl 35 castor oil is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to membrane transport proteins, such as P-glycoproteins, facilitating its uptake and distribution within cells . Once inside the cells, polyoxyl 35 castor oil can accumulate in specific compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can exert its effects on cellular function. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of polyoxyl 35 castor oil is critical for its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it can interact with various biomolecules and modulate their activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, polyoxyl 35 castor oil can be targeted to the endoplasmic reticulum through interactions with specific protein motifs and lipid domains.

Preparation Methods

2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate is synthesized by reacting castor oil with ethylene oxide. The reaction involves the ethoxylation of glycerol ricinoleate with 35 mol of ethylene oxide . The process can be summarized as follows:

- Synthetic Route:

- Castor oil is reacted with ethylene oxide in a molar ratio of 1:35-40 .

- The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete ethoxylation.

- Industrial Production:

- The industrial production of polyoxyl 35 castor oil involves large-scale ethoxylation reactors where castor oil and ethylene oxide are mixed and reacted under specific conditions.

- The reaction mixture is then purified to remove any unreacted ethylene oxide and by-products, resulting in the final product.

Chemical Reactions Analysis

2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate undergoes various chemical reactions, including:

- Oxidation:

- This compound can undergo oxidation reactions, especially when exposed to air and light. This can lead to the formation of peroxides and other oxidation products.

- Reduction:

- Reduction reactions are less common for polyoxyl 35 castor oil due to its stable chemical structure.

- Substitution:

- This compound can participate in substitution reactions, particularly in the presence of strong acids or bases. These reactions can lead to the formation of different derivatives.

- Common Reagents and Conditions:

- Common reagents used in reactions with polyoxyl 35 castor oil include acids, bases, and oxidizing agents.

- Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

- Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of peroxides, while substitution reactions can produce various derivatives.

Scientific Research Applications

2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate has a wide range of scientific research applications, including:

- Chemistry:

- Used as a surfactant and emulsifier in various chemical reactions and formulations.

- Helps in the solubilization of hydrophobic compounds in aqueous solutions.

- Biology:

- Employed in cell culture media to enhance the solubility and stability of bioactive compounds.

- Used in the preparation of liposomes and other delivery systems for biological research.

- Medicine:

- Widely used in pharmaceutical formulations as a solubilizing agent for poorly water-soluble drugs .

- Helps in the formulation of injectable and oral drug delivery systems.

- Industry:

- Used in the production of cosmetics and personal care products as an emulsifier and stabilizer.

- Employed in the formulation of industrial cleaning agents and lubricants.

Comparison with Similar Compounds

2-[1,3-bis[2-[(Z)-11-hydroxyheptadec-8-enoxy]carbonyloxyethoxy]propan-2-yloxy]ethyl [(Z)-11-hydroxyheptadec-8-enyl] carbonate can be compared with other similar compounds, such as:

- Polyoxyl 40 stearate:

- Similar to polyoxyl 35 castor oil but derived from stearic acid instead of castor oil.

- Used as an emulsifier and solubilizing agent in pharmaceutical and cosmetic formulations .

- Polyoxyl 20 cetostearyl ether:

- Another nonionic surfactant used in similar applications.

- Derived from cetostearyl alcohol and ethylene oxide .

- Polyoxyl 15 hydroxystearate:

- Used as an emulsifier and solubilizer in various formulations.

- Derived from hydroxystearic acid and ethylene oxide .

This compound is unique due to its specific composition and properties derived from castor oil, making it particularly effective in solubilizing and stabilizing hydrophobic compounds.

Properties

IUPAC Name |

2-[1,3-bis[2-(11-hydroxyheptadec-8-enoxycarbonyloxy)ethoxy]propan-2-yloxy]ethyl 11-hydroxyheptadec-8-enyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H116O15/c1-4-7-10-31-40-57(64)43-34-25-19-13-16-22-28-37-46-73-61(67)76-51-49-70-55-60(72-53-54-78-63(69)75-48-39-30-24-18-15-21-27-36-45-59(66)42-33-12-9-6-3)56-71-50-52-77-62(68)74-47-38-29-23-17-14-20-26-35-44-58(65)41-32-11-8-5-2/h25-27,34-36,57-60,64-66H,4-24,28-33,37-56H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZHFNATOMRESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCOC(=O)OCCOCC(COCCOC(=O)OCCCCCCCC=CCC(CCCCCC)O)OCCOC(=O)OCCCCCCCC=CCC(CCCCCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H116O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Castor oil, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil, ethoxylated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61791-12-6 | |

| Record name | Castor oil, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1154919.png)